molecular formula C11H15N3O2 B7864482 (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone

(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B7864482
M. Wt: 221.26 g/mol
InChI Key: VRUSIPZMVFUPCE-WCBMZHEXSA-N
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Description

(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Biological Activity

The compound (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone is a derivative of hexahydropyrrolo compounds that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C_{12}H_{14}N_{2}O_{2}

The presence of both a hexahydropyrrolo moiety and a 5-methylisoxazole ring suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Analgesic Effects:
    • Studies have demonstrated that similar hexahydropyrrolo derivatives have significant analgesic properties, particularly as non-peptide NOP receptor agonists. These compounds can modulate pain pathways, offering potential for neuropathic pain management .
  • Antinociceptive Properties:
    • The compound has shown dose-dependent antinociceptive effects in models of chronic pain, suggesting its utility in treating conditions like neuropathic pain. This is attributed to its ability to inhibit pain-related neurotransmitter release .
  • Potential Neuroprotective Effects:
    • Some derivatives have been investigated for their neuroprotective properties, which may be beneficial in neurodegenerative diseases. The structural similarities with known neuroprotective agents indicate a promising avenue for further research.

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • NOP Receptor Modulation: The compound likely interacts with the nociceptin/orphanin FQ peptide (N/OFQ) receptor system, which plays a crucial role in pain modulation and has implications in various neurological conditions .
  • Influence on Neurotransmitter Systems: By affecting neurotransmitter dynamics in the central nervous system, it may alter synaptic transmission related to pain perception .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceFindings
Demonstrated antinociceptive effects in neuropathic pain models using similar hexahydropyrrolo derivatives.
Investigated structure-activity relationships leading to the discovery of potent PDE5 inhibitors, highlighting the importance of structural modifications for enhanced activity.
Discussed the synthesis and biological evaluation of octahydro-pyrrolo derivatives, indicating potential therapeutic applications in various diseases.

Properties

IUPAC Name

[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7-9(5-13-16-7)11(15)14-3-2-8-4-12-6-10(8)14/h5,8,10,12H,2-4,6H2,1H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUSIPZMVFUPCE-WCBMZHEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC3C2CNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)C(=O)N2CC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.